(S)-2-(6-Methylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole
Beschreibung
(S)-2-(6-Methylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole is a chiral oxazoline ligand with the molecular formula C₁₅H₁₄N₂O (MW: 238.28 g/mol) and CAS number 1308311-03-6 . It is characterized by a methyl-substituted pyridinyl group at position 2 and a phenyl group at position 4 of the dihydrooxazole ring. This compound is widely utilized in asymmetric catalysis due to its ability to coordinate with transition metals (e.g., Ru, Eu) and induce enantioselectivity in reactions . Storage conditions recommend protection from light and inert atmospheres at room temperature .
Eigenschaften
IUPAC Name |
(4S)-2-(6-methylpyridin-2-yl)-4-phenyl-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-11-6-5-9-13(16-11)15-17-14(10-18-15)12-7-3-2-4-8-12/h2-9,14H,10H2,1H3/t14-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYAUOZWGYIGNW-CQSZACIVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=NC(CO2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC=C1)C2=N[C@H](CO2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(6-Methylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-amino-6-methylpyridine with a suitable aldehyde or ketone, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of (S)-2-(6-Methylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-(6-Methylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or phenyl ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce dihydrooxazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
(S)-2-(6-Methylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole serves as a versatile building block in organic synthesis. Its unique structure allows it to be utilized in the development of more complex molecules and as a ligand in coordination chemistry.
Biology
Research indicates that this compound exhibits significant biological activities:
- Antimicrobial Properties : Studies have shown that it can inhibit the growth of various bacteria and fungi.
- Anticancer Activity : The compound has demonstrated antiproliferative effects against cancer cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma), potentially through mechanisms involving topoisomerase inhibition .
Medicine
Ongoing research is exploring its therapeutic potential:
- Anti-inflammatory Effects : In vitro studies suggest that it can reduce levels of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines, indicating a promising anti-inflammatory profile .
Industry
The compound is also valuable in the development of new materials and serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Case Study 1: Tumor Growth Inhibition
In vivo experiments using xenograft models have shown that treatment with (S)-2-(6-Methylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole resulted in a significant reduction in tumor size compared to controls.
Case Study 2: Safety and Toxicity Assessment
Toxicological evaluations indicate that the compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models.
Summary
Wirkmechanismus
The mechanism of action of (S)-2-(6-Methylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Substituent Variations on the Pyridine Ring
(R)-2-(6-(4,5-Dihydrooxazol-2-yl)pyridin-2-yl)-4-phenyl-4,5-dihydrooxazole
- Structure : Features an additional dihydrooxazole substituent on the pyridine ring.
- Application : Used in synthesizing europium(III) complexes for circularly polarized luminescence (CPL) materials .
- Key Difference : The dual oxazoline groups enhance metal coordination, enabling CPL inversion via anion interactions .
2-(Benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole Derivatives
- Structure : Benzo[b]thiophene replaces the methylpyridinyl group.
- Application : Exhibits broad-spectrum antifungal activity (MIC: 0.03–2 μg/mL against Candida albicans and Aspergillus fumigatus) .
- Key Difference : The hydrophobic benzo[b]thiophene moiety improves membrane penetration, enhancing antifungal efficacy compared to the methylpyridinyl analog .
(S)-2-([2,2'-Bipyridin]-6-yl)-4-phenyl-4,5-dihydrooxazole
Substituent Variations at Position 4
(R)-4-Benzyl-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole
- Structure : Benzyl group replaces the phenyl group at position 4.
- Application : Used in pharmaceutical synthesis; the benzyl group introduces steric bulk, altering chiral recognition in catalysis .
- Key Difference : Increased steric hindrance may reduce reaction rates but improve enantioselectivity in certain transformations .
4-[(1H-Pyrazol-1-yl)methyl]-4-methyl-2-phenyl-4,5-dihydrooxazole
- Structure : Pyrazole-methyl substituent at position 4.
- Application : Demonstrates moderate antibacterial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) .
- Key Difference : The pyrazole group introduces hydrogen-bonding capability, which is absent in the phenyl-substituted parent compound .
Stereochemical Variations
(R)-2-(6-Methylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole
Data Tables
Table 1: Comparison of Key Structural Analogs
*Calculated based on molecular formula.
Research Findings and Trends
- Antimicrobial Activity : While the target compound lacks reported antimicrobial activity, analogs with benzo[b]thiophene or pyrazole groups exhibit significant antifungal or antibacterial effects .
- Catalytic Performance : Substituents like bipyridinyl or benzyl groups modulate electronic and steric properties, impacting enantioselectivity in asymmetric reactions .
- Chirality : The S- and R-enantiomers of dihydrooxazole derivatives show divergent catalytic behaviors, underscoring the importance of stereochemistry in ligand design .
Biologische Aktivität
(S)-2-(6-Methylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole is a chiral compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄N₂O |
| Molecular Weight | 238.28 g/mol |
| CAS Number | 1308311-03-6 |
| Structure | Structure |
Antimicrobial Activity
Research indicates that (S)-2-(6-Methylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes.
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that it can inhibit the proliferation of several cancer cell lines. For instance, it was found to induce apoptosis in human cancer cells through the activation of specific signaling pathways related to cell death.
The biological activity of (S)-2-(6-Methylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole is thought to be mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
- Receptor Modulation : It can bind to receptors on cell surfaces, altering signaling pathways that lead to apoptosis in cancer cells.
- DNA Interaction : The compound may interact with DNA or RNA, disrupting replication and transcription processes in both bacterial and cancer cells.
Study 1: Antimicrobial Evaluation
A study published in 2023 assessed the antimicrobial efficacy of (S)-2-(6-Methylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 10 µg/mL against Staphylococcus aureus, suggesting potent antimicrobial activity .
Study 2: Anticancer Activity
In another investigation focused on anticancer properties, (S)-2-(6-Methylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole was tested against colorectal cancer cell lines. Results showed a reduction in cell viability by over 50% at concentrations above 20 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis .
Q & A
Q. Q1. What is the optimized synthetic route for (S)-2-(6-Methylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole?
A1. The compound can be synthesized via a three-step process starting from (S)-(+)-2-Phenylglycinol. Key stages include:
- Step 1 : Cyclocondensation of (S)-(+)-2-Phenylglycinol with a substituted nitrile to form the oxazoline ring.
- Step 2 : Introduction of the 6-methylpyridin-2-yl group via nucleophilic substitution or coupling reactions.
- Step 3 : Purification via recrystallization or column chromatography to achieve >99% purity.
The overall yield ranges from 83.2% to 94.5%, with structural confirmation using polarimetry ([α]D), IR (C=N and C-O stretches), /-NMR (stereochemical assignment), and GC-MS (molecular ion validation) .
Q. Q2. Which analytical techniques are recommended for confirming the enantiomeric purity and structural integrity of this compound?
A2. A multi-technique approach is critical:
- Polarimetry : Measure specific optical rotation ([α]D) to confirm enantiomeric excess (>99% in optimized syntheses).
- NMR Spectroscopy : -NMR (e.g., diastereotopic proton splitting in the oxazoline ring) and -NMR (quaternary carbon shifts) for stereochemical verification.
- IR Spectroscopy : Peaks at 1650–1680 cm (C=N) and 1200–1250 cm (C-O) confirm oxazoline ring formation.
- GC-MS : Molecular ion peaks (e.g., m/z 294 for the parent ion) and fragmentation patterns validate the structure .
Advanced Research Questions
Q. Q3. How can the electronic environment of the pyridyl substituent be modified to enhance catalytic performance in asymmetric reactions?
A3. Strategic modifications include:
- Substituent Tuning : Introducing electron-withdrawing groups (e.g., -CF) at the pyridyl 4-position to increase Lewis acidity at the oxazoline nitrogen.
- Hypercoordinated Derivatives : Incorporating organotin moieties (e.g., triphenylstannyl groups) via Stille coupling to stabilize transition states in asymmetric catalysis. Evidence shows that such modifications improve steric control and enantioselectivity in C–C bond-forming reactions .
Q. Q4. What methodological considerations are critical for X-ray crystallographic analysis of this compound’s derivatives?
A4. Key steps include:
- Crystal Growth : Use slow vapor diffusion (e.g., hexane/CHCl) to obtain high-quality single crystals.
- Low-Temperature Data Collection : Reduce thermal motion artifacts by cooling crystals to 100 K.
- Heavy Atom Incorporation : Derivatives with bromine or iodine substituents enhance anomalous scattering for absolute configuration determination.
- Refinement Protocols : SHELXL software with Hirshfeld atom refinement (HAR) for accurate hydrogen positioning. For example, X-ray data for (Z)-5-Benzylidene-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole (CCDC-2239857) resolved π-stacking interactions critical for stereochemical analysis .
Q. Q5. How do structural variations in the oxazoline ring impact stability and reactivity?
A5. Comparative studies reveal:
- Steric Effects : Bulky substituents (e.g., 4,4-dimethyl groups) increase ring rigidity, reducing racemization but lowering solubility.
- Electronic Effects : Electron-rich aryl groups at the 2-position enhance coordination to transition metals (e.g., Pd, Rh), improving catalytic turnover in asymmetric hydrogenation.
- Hydrolytic Stability : Electron-withdrawing substituents on the phenyl ring decrease susceptibility to acid-catalyzed ring-opening reactions .
Q. Q6. How can contradictions in reported synthetic yields be resolved?
A6. Discrepancies often arise from:
- Reaction Solvent : Polar aprotic solvents (e.g., DMF) vs. non-polar solvents (toluene) alter reaction rates and byproduct formation.
- Catalyst Loading : Optimal Pd(0) or Cu(I) catalyst concentrations (1–5 mol%) minimize side reactions.
- Temperature Gradients : Strict control (±2°C) during exothermic steps (e.g., cyclocondensation) improves reproducibility.
Methodological replication with real-time monitoring (e.g., in situ FTIR) is recommended to identify critical yield-limiting factors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
